molecular formula C5H6INO B13887443 4-Ethyl-2-iodo-1,3-oxazole

4-Ethyl-2-iodo-1,3-oxazole

Cat. No.: B13887443
M. Wt: 223.01 g/mol
InChI Key: BSTRILBAKIINST-UHFFFAOYSA-N
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Description

4-Ethyl-2-iodo-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of an ethyl group at position 4 and an iodine atom at position 2 makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using manganese dioxide (MnO₂) or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodoaromatics. This method is preferred due to its high regioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-iodo-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-2-iodo-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

4-ethyl-2-iodo-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3

InChI Key

BSTRILBAKIINST-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)I

Origin of Product

United States

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